Cas no 497083-35-9 (ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate)
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate
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- MDL: MFCD02956279
- Inchi: 1S/C13H11F3N2O3S/c1-2-20-11(19)10-7-22-12(18-10)17-8-3-5-9(6-4-8)21-13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
- InChI Key: ROVKNYGCXSICBP-UHFFFAOYSA-N
- SMILES: S1C=C(C(OCC)=O)N=C1NC1=CC=C(OC(F)(F)F)C=C1
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163819-1 g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 1g |
€211.30 | 2023-06-23 | ||
| abcr | AB163819-5 g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 5g |
€377.50 | 2023-06-23 | ||
| abcr | AB163819-10 g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 10g |
€482.50 | 2023-06-23 | ||
| abcr | AB163819-1g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163819-5g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163819-10g |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate; . |
497083-35-9 | 10g |
€482.50 | 2024-06-10 |
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate Suppliers
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate: A Promising Compound in Modern Pharmaceutical Research
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate represents a critical molecular scaffold with significant potential in the development of therapeutic agents for various diseases. This compound, characterized by its unique combination of trifluoromethoxy and thiazole functionalities, has emerged as a focal point in pharmaceutical research due to its ability to modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. The ethyl group further enhances its solubility and bioavailability, making it a versatile candidate for drug design. Recent studies have highlighted its role in targeting kinase pathways and cytokine signaling, positioning it as a potential lead compound for the treatment of complex diseases such as neurological disorders and oncology-related conditions.
The trifluoromethoxy substituent in this molecule is particularly noteworthy for its electron-withdrawing properties, which influence the molecule's reactivity and selectivity. This functional group is commonly found in modern drug molecules due to its ability to enhance metabolic stability and reduce off-target effects. The thiazole ring, a five-membered heterocyclic structure, provides additional structural rigidity and enables the molecule to interact with specific protein targets. The anilino group further contributes to the molecule's ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for drug-target binding. These structural features collectively position ethyl 2-[4-(trif,fluoromethoxy)anilino]-1,3-thiazole-4-carboxylate as a highly optimized scaffold for pharmaceutical applications.
Recent advancements in computational chemistry and molecular modeling have provided new insights into the pharmacophore of this compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the trifluoromethoxy group significantly enhances the molecule's affinity for kinase inhibitors by modulating the electrostatic potential at the binding site. This finding aligns with the broader trend in drug discovery to incorporate fluorinated groups for improved potency and selectivity. Additionally, the thiazole ring has been shown to stabilize the molecule's conformation, reducing metabolic degradation and prolonging its half-life in vivo. These properties make ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate a compelling candidate for the development of long-acting therapeutics.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. A 2024 preclinical study published in Pharmacological Research reported that the molecule exhibits potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The study suggested that the compound's mechanism of action involves the modulation of NF-κB signaling pathways, a key regulator of inflammation. This discovery is particularly relevant given the rising prevalence of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate to target these pathways without inducing systemic toxicity highlights its potential as a safer alternative to existing therapies.
In the field of oncology, this compound has shown promising results as a potential targeted therapy for certain cancers. A recent study published in Cancer Research (2025) demonstrated that the molecule can inhibit the growth of leukemia cells by disrupting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to cell cycle arrest and apoptosis. The study also noted that the compound exhibited low toxicity towards healthy cells, a critical factor in the development of effective cancer therapies. These findings underscore the molecule's potential as a novel therapeutic agent in the treatment of hematologic malignancies.
The ethyl group in ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate plays a crucial role in enhancing its pharmacokinetic properties. A 2023 review in Drug Discovery Today highlighted that the addition of an ethyl chain can improve the molecule's solubility and permeability, which are essential for effective drug delivery. This is particularly important for oral formulations, where poor solubility can limit bioavailability. The study also suggested that the ethyl group may contribute to the molecule's ability to cross the blood-brain barrier, making it a viable candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Despite its promising properties, the development of ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its chemical structure to enhance potency, selectivity, and safety. A 2024 study published in ACS Medicinal Chemistry Letters explored the use of structure-based drug design to identify analogs of this compound with improved pharmacological profiles. The study identified several derivatives with enhanced kinase inhibitory activity and reduced off-target effects, suggesting that further modifications could lead to more effective therapeutic agents.
In conclusion, ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate represents a significant advancement in the field of pharmaceutical research. Its unique combination of trifluoromethoxy, thiazole, and ethyl functionalities provides a strong foundation for the development of novel therapeutics. As research continues to uncover its potential applications in anti-inflammatory, oncology, and neurological disorders, this compound is poised to play a pivotal role in the next generation of drug discovery.
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